molecular formula C6H7F3O2 B042323 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 17129-06-5

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B042323
CAS No.: 17129-06-5
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a trifluoromethyl-containing building block used in various chemical syntheses. This compound is known for its reactivity and versatility in forming different chemical products.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is amino acids . The compound interacts with these biomolecules, leading to the formation of N-protected amino acids . These N-protected amino acids play a crucial role in peptide synthesis .

Mode of Action

This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products . It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .

Biochemical Pathways

The compound is involved in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones and β-alkyl- or dialkylamino substituted enones bearing a CF3 group . These products are formed as a result of the compound’s interaction with its targets and subsequent biochemical reactions.

Pharmacokinetics

The compound’s physical properties such as itsliquid form , boiling point of 51-53 °C/12 mmHg , and density of 1.18 g/mL at 25 °C may influence its pharmacokinetic behavior.

Result of Action

The interaction of this compound with its targets leads to the formation of N-protected amino acids . These amino acids are crucial for peptide synthesis , indicating the compound’s potential utility in biochemical research and pharmaceutical applications.

Action Environment

The compound is a flammable liquid and should be kept away from fire and high temperatures . It should also be stored at a temperature of 2-8°C . Prolonged contact with skin and inhalation of its vapors should be avoided, and appropriate protective equipment such as gloves, goggles, and protective clothing should be worn when handling the compound . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and rapid synthesis .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, resulting in a high yield of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenylmagnesium Bromide: Used in substitution reactions.

    Organozinc Compounds: Used in addition reactions.

    Triethyl Phosphite: Used in cycloaddition reactions.

Major Products

    Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.

    1,2-Addition Products: Formed from reactions with organozinc compounds.

    Cycloaddition Products: Formed from reactions with triethyl phosphite.

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one
  • 1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene
  • (2-Ethoxyvinyl) trifluoromethyl ketone

Uniqueness

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of various trifluoromethyl-substituted compounds .

Properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIFUROKBDHCY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033246
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59938-06-6, 17129-06-5
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59938-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 3
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 4
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Customer
Q & A

A: ETFBO acts as an electrophilic building block in various reactions. Its primary mode of interaction involves nucleophilic attack at the β-carbon of the enone system. [] This initial addition can then trigger a series of transformations, ultimately leading to the formation of diverse trifluoromethylated heterocycles, such as thiophenes, furans, pyrroles, and piperazines. []

A: ETFBO is represented by the molecular formula C7H9F3O and has a molecular weight of 166.14 g/mol. [] While the provided abstracts don't include specific spectroscopic data, its structure can be confirmed using techniques like 1H NMR, 19F NMR, and combustion analysis. []

A: ETFBO is prone to oxidation, polymerization, and hydrolysis, necessitating its preparation and storage under inert conditions. [] For optimal results, it is recommended to use freshly prepared ETFBO. [] Specific details regarding its compatibility with other materials require further investigation.

A: While ETFBO itself might not act as a catalyst, its unique structure enables participation in various catalyzed reactions. For instance, in the presence of zinc chloride, ETFBO reacts with aldehydes and ammonia to yield 4-trifluoromethyl-1,2-dihydropyrimidines. [, ] This one-pot synthesis highlights its utility in constructing valuable heterocyclic scaffolds. Additionally, Lewis acids like boron trifluoride etherate facilitate its reaction with silyl enol ethers, producing trifluoromethylated spiro or fused cyclic compounds. []

ANone: The provided abstracts do not offer insights into the computational chemistry or modeling of ETFBO. Exploring its reactivity and properties through computational approaches could provide valuable information for future research.

A: The presence of the trifluoromethyl group is crucial for ETFBO's reactivity. Modifications to the ethoxy group or the introduction of substituents on the double bond can influence its reactivity and selectivity in various reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (a derivative of ETFBO) with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products, with the product ratio being influenced by the substituents on the benzenethiol. []

A: The provided abstracts primarily highlight the need to use freshly prepared ETFBO due to its susceptibility to degradation. [] Research focusing on specific formulation strategies to improve its stability and bioavailability would be beneficial.

ANone: The provided research focuses on ETFBO's synthetic utility as a building block for various compounds. Information on its PK/PD properties, ADME profile, and in vivo activity would require further investigation, especially if considering its application in pharmaceutical development.

A: The focus of the provided abstracts is on the synthetic application of ETFBO for constructing diverse chemical entities. [, , , , , , , , , , , , , ] Information on its biological activity, in vitro or in vivo efficacy would necessitate further investigation.

A: Common analytical techniques such as gas chromatography (GC), 1H NMR, 19F NMR, and combustion analysis are suggested for the analysis of ETFBO purity and characterization. [] Further exploration of specific analytical methods for quantifying and monitoring ETFBO in complex matrices would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.